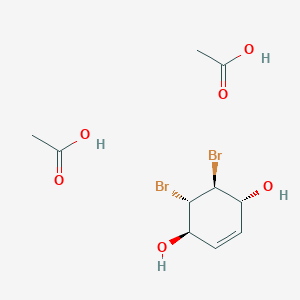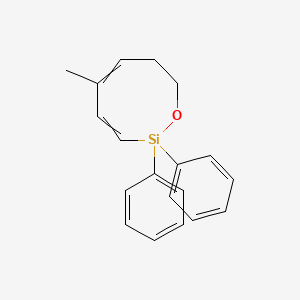
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine is a heterocyclic compound that contains both silicon and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-diphenyl-1,3-dioxolane with a methylating agent in the presence of a silicon source, such as trimethylsilyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1,3-dioxolane: A precursor in the synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine.
Trimethylsilyl chloride: A silicon source used in the synthesis.
Properties
CAS No. |
184784-72-3 |
|---|---|
Molecular Formula |
C19H20OSi |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-methyl-2,2-diphenyl-7,8-dihydrooxasilocine |
InChI |
InChI=1S/C19H20OSi/c1-17-9-8-15-20-21(16-14-17,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,9-14,16H,8,15H2,1H3 |
InChI Key |
NRQNCPGMVQZTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCO[Si](C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)

![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
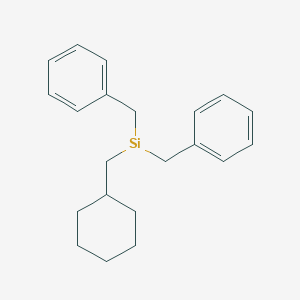
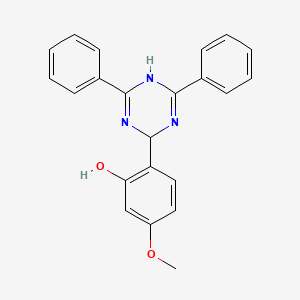
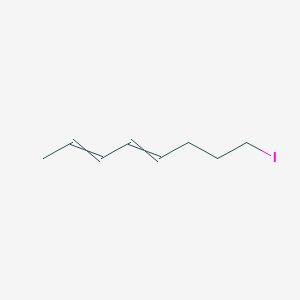

![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
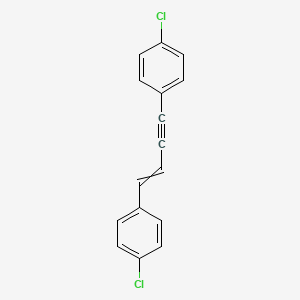
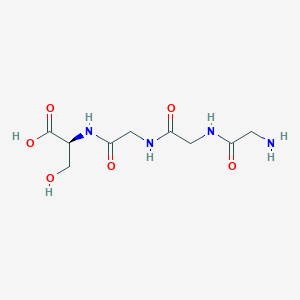
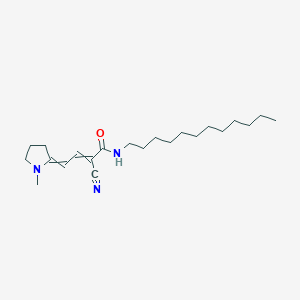
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
